molecular formula C12H17BFNO3 B1408803 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid CAS No. 1704063-91-1

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid

Cat. No.: B1408803
CAS No.: 1704063-91-1
M. Wt: 253.08 g/mol
InChI Key: ONCNDEAZJHXFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid typically involves the formation of boronic esters as intermediates. One common method includes the reaction of 4-fluorobenzyl bromide with 4-hydroxypiperidine to form the corresponding piperidine derivative. This intermediate is then subjected to a borylation reaction using a boronic acid reagent under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions:

Properties

IUPAC Name

[4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c14-12-2-1-10(13(17)18)7-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCNDEAZJHXFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.